3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
Description
3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile (CAS: 338396-88-6) is a pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position, a sulfanyl (-S-) linkage at the 3-position connected to a 2-aminophenyl substituent, and a nitrile (-CN) group at the 2-position. Its molecular formula is C₁₃H₈F₃N₃S, with a molecular weight of 295.29 g/mol . The compound’s structure combines electron-withdrawing (trifluoromethyl, nitrile) and electron-donating (2-aminophenyl) groups, making it a candidate for applications in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
3-(2-aminophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3S/c14-13(15,16)8-5-12(10(6-17)19-7-8)20-11-4-2-1-3-9(11)18/h1-5,7H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYAVBCWDKJNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyridine ring or the aminophenyl sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the pyridine ring .
Scientific Research Applications
3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aminophenyl sulfanyl group can participate in various binding interactions with biological targets . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent impacts:
Table 1: Structural Comparison of Pyridinecarbonitrile Derivatives
Key Observations :
- Amino Group Impact: The 2-aminophenyl group in the target compound improves aqueous solubility compared to non-amino analogues (e.g., 4-chlorobenzyl derivative) .
- Sulfanyl Linker Variability : The 2-oxopropylsulfanyl group in introduces a ketone, which may affect metabolic stability compared to the target compound’s stable phenylsulfanyl linkage.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- Polarity: The amino group in the target compound increases polarity compared to non-amino derivatives, favoring interactions with biological targets .
Key Observations :
- Agrochemical Potential: The target compound’s trifluoromethylpyridine scaffold aligns with pesticidal agents like pyridalyl , but its amino group may confer unique target specificity.
- Medicinal Chemistry: The 5-amino derivative is used in apalutamide synthesis, suggesting that amino-CF₃-pyridines are privileged motifs in drug discovery.
Biological Activity
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : 3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
- Molecular Formula : C13H9F3N2S
- Molecular Weight : 292.28 g/mol
Structural Features
- The presence of a trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
- The sulfanyl group (thioether) can play a significant role in the reactivity and binding properties of the compound.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives containing trifluoromethyl groups have shown enhanced activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
A study investigated a series of pyridine derivatives, including compounds similar to This compound , which demonstrated:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- Results : Compounds exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
Antimicrobial Activity
The antimicrobial properties of pyridine derivatives have also been documented. Compounds with amino and sulfanyl groups have shown effectiveness against various bacterial strains.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 32 µg/mL |
| 2 | S. aureus | 16 µg/mL |
| 3 | P. aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
Inflammation-related pathways are often targeted by small molecules. Some studies suggest that compounds similar to This compound may inhibit pro-inflammatory cytokines.
Research Findings
- In vitro assays showed that certain derivatives reduced TNF-alpha and IL-6 levels in activated macrophages.
- The anti-inflammatory effect was attributed to the modulation of NF-kB signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Key observations include:
- The introduction of electron-withdrawing groups (like trifluoromethyl) enhances potency.
- Sulfanyl groups may facilitate interactions with biological targets through hydrogen bonding or electrophilic attack.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
